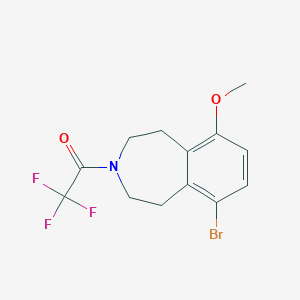

1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one

Description

This compound is a benzazepine derivative featuring a trifluoroacetyl group at the 3-position of the tetrahydro-1H-3-benzazepine core. Key structural attributes include:

- 6-Bromo substituent: Enhances lipophilicity and may influence receptor binding affinity.

- 9-Methoxy group: Modulates electronic properties and metabolic stability.

- Trifluoroacetyl moiety: Improves metabolic resistance and bioavailability compared to non-fluorinated analogs .

The benzazepine scaffold is pharmacologically significant, often associated with central nervous system (CNS) targets such as dopamine or serotonin receptors.

Properties

Molecular Formula |

C13H13BrF3NO2 |

|---|---|

Molecular Weight |

352.15 g/mol |

IUPAC Name |

1-(6-bromo-9-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C13H13BrF3NO2/c1-20-11-3-2-10(14)8-4-6-18(7-5-9(8)11)12(19)13(15,16)17/h2-3H,4-7H2,1H3 |

InChI Key |

RWDJQAFMTVJEHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCN(CCC2=C(C=C1)Br)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common synthetic route involves the following steps:

Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction of appropriate precursors, such as aniline derivatives and aldehydes, under acidic or basic conditions.

Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Trifluoroethanone Formation: The trifluoroethanone moiety can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Hydrolysis: The trifluoroethanone moiety can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery.

Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for the development of new pharmaceuticals.

Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways and leading to various biological effects.

Pathway Modulation: The compound may affect cellular pathways by altering the expression or activity of key proteins involved in those pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

Table 2: Key Property Comparisons

- Trifluoroacetyl Group : Universally enhances metabolic stability across analogs but reduces solubility .

- Bromo vs.

Therapeutic Potential and Limitations

- Target Compound : Likely optimized for CNS disorders due to benzazepine core and bromine-enhanced blood-brain barrier penetration.

- Spiro-Indole Analog : Reported in serotonin receptor modulation, suggesting antidepressant or antipsychotic applications .

- Dinitro Methanobenzo[d]azepine: Nitro groups may act as prodrug motifs, requiring in vivo reduction for activation .

Biological Activity

1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one is a compound belonging to the benzazepine class. This class is known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the bromine and methoxy substituents, contribute to its pharmacological profile.

Chemical Structure and Properties

The compound has a complex bicyclic structure characterized by a seven-membered ring fused to a six-membered nitrogen-containing ring. Its molecular formula is with a molecular weight of approximately 368.17 g/mol. The trifluoroethanone moiety enhances its chemical reactivity and biological activity.

Biological Activity

Research indicates that benzazepine derivatives exhibit a range of biological activities:

- Neuropharmacological Effects : Compounds in this class have been studied for their potential effects on neurological disorders. They may interact with neurotransmitter systems, influencing dopamine and serotonin pathways.

- Antidepressant Properties : Some benzazepines have shown promise as antidepressants in preclinical studies due to their ability to modulate neurotransmitter levels.

- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

The biological activity of this compound likely involves its interaction with specific receptors or enzymes. It may act as an antagonist or agonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects.

Case Studies

Several studies have investigated the biological effects of similar benzazepine compounds:

-

Study on Neurotransmitter Modulation :

- Objective : To evaluate the effect of benzazepine derivatives on serotonin receptors.

- Findings : Compounds showed varying degrees of receptor binding affinity and functional activity, indicating potential as antidepressant agents.

-

Antitumor Activity Assessment :

- Objective : To assess the cytotoxicity of benzazepine derivatives against cancer cell lines.

- Results : Significant inhibition of cell proliferation was observed in several lines, with mechanisms involving apoptosis induction.

Comparative Analysis

The following table summarizes the biological activities of selected benzazepines compared to this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(6-bromo-9-methoxy...) | Bromine and methoxy groups | Neuropharmacological effects; Antidepressant properties |

| 6-Bromo-9-methoxy... | Similar structure without trifluoro group | Antitumor activity; Neurotransmitter modulation |

| 7-Chloro... | Different halogenation | Limited neuropharmacological effects; Higher cytotoxicity |

Q & A

Q. Q1. What are the primary synthetic routes for 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one, and how can reaction conditions be optimized?

Methodological Answer :

- Step 1 : Start with brominated benzazepine precursors (e.g., 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine) and employ trifluoroacetylation via nucleophilic substitution. Use anhydrous conditions to avoid hydrolysis of the trifluoroacetyl group .

- Step 2 : Optimize temperature (e.g., 0–5°C for ketone formation) and solvent polarity (e.g., dichloromethane or THF) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C9, bromo at C6) and benzazepine ring conformation. Compare with analogous structures (e.g., brominated benzodiazepines) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from bromine) to validate stereochemistry .

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., dipole moments, frontier molecular orbitals) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictions in bioactivity data for this compound across different assays?

Methodological Answer :

- Step 1 : Use randomized block designs (as in ) to control variables like solvent polarity, cell line viability, and assay temperature.

- Step 2 : Apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or protein binding .

- Step 3 : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. Q4. What environmental fate studies are relevant for assessing this compound’s persistence and ecotoxicity?

Methodological Answer :

- Step 1 : Conduct solid-phase extraction (SPE) of wastewater samples (as in ) to detect trace levels. Use HLB cartridges and LC-MS/MS for quantification .

- Step 2 : Evaluate biodegradation using OECD 301F tests. Monitor metabolites via HRMS and compare with predicted pathways (e.g., demethylation of methoxy groups) .

- Step 3 : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity, linking results to logP values and bioaccumulation potential .

Q. Q5. How can computational models predict this compound’s interactions with CNS targets (e.g., dopamine receptors)?

Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using receptor structures (e.g., D3R PDB: 3PBL). Prioritize binding poses with the lowest ΔG values .

- Step 2 : Validate docking results via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories.

- Step 3 : Cross-correlate with experimental SAR data (e.g., bromine’s role in halogen bonding) to refine predictive models .

Theoretical and Methodological Frameworks

Q. Q6. How should researchers integrate theoretical frameworks into studies of this compound’s mechanism of action?

Methodological Answer :

- Step 1 : Align hypotheses with established theories (e.g., lock-and-key vs. induced-fit models for receptor binding). Use conceptual frameworks (e.g., ) to guide experimental design .

- Step 2 : Apply kinetic models (e.g., Michaelis-Menten for enzyme inhibition) to quantify interactions. Compare with computational predictions .

- Step 3 : Use bibliometric analysis (as in ) to identify gaps in existing literature, such as unexplored off-target effects .

Q. Q7. What strategies mitigate challenges in reproducing synthetic or analytical data for this compound?

Methodological Answer :

- Step 1 : Document reaction conditions rigorously (e.g., humidity, catalyst batches) using FAIR data principles.

- Step 2 : Use deactivated glassware (siliconized via DMDCS treatment, as in ) to prevent analyte adsorption during SPE .

- Step 3 : Share raw data (e.g., NMR FID files, chromatograms) via repositories like Zenodo to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.